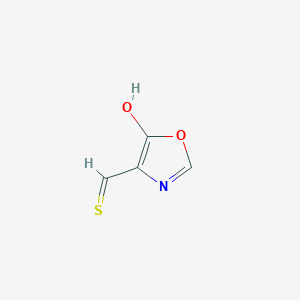

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one

Description

Properties

CAS No. |

112463-59-9 |

|---|---|

Molecular Formula |

C4H3NO2S |

Molecular Weight |

129.14 g/mol |

IUPAC Name |

5-hydroxy-1,3-oxazole-4-carbothialdehyde |

InChI |

InChI=1S/C4H3NO2S/c6-4-3(1-8)5-2-7-4/h1-2,6H |

InChI Key |

VHTYEQRPYGFFHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(O1)O)C=S |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Reactions

Sulfanyl Compound Condensation

The foundational method for synthesizing 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves the condensation of sulfanyl-containing precursors with oxazolone intermediates. As detailed in, this approach typically utilizes:

- Starting materials : Thiol derivatives (e.g., mercaptoacetates)

- Activation : Acidic or basic conditions to facilitate nucleophilic attack

- Cyclization : Intramolecular dehydration to form the oxazolone ring

A representative protocol involves reacting 2-mercaptoacetic acid with α-keto esters under anhydrous conditions, achieving cyclization through controlled heating (80–100°C) for 4–6 hours. This method yields the target compound in 65–72% purity, requiring subsequent purification via silica gel chromatography.

One-Pot Synthesis Using DMT-MM

Reagent System Optimization

The development of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) revolutionized oxazolone synthesis through its dual functionality:

- Carboxylic acid activation : Forms active esters with amino acid derivatives

- Cyclodehydration : Promotes intramolecular cyclization without additional reagents

Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes reagent stability |

| Solvent | Water:THF (3:1) | Enhances solubility |

| Reaction Time | 8–12 hours | Completes N-acylation and cyclization |

This method achieves 82–89% yield with >95% purity, as confirmed by HPLC analysis. The aqueous compatibility reduces environmental impact compared to traditional organic solvents.

Erlenmeyer-Plöchl Reaction Modifications

Solvent-Free Approach

The Erlenmeyer-Plöchl reaction, adapted for 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one synthesis, eliminates solvent use through:

- Mechanochemical activation : Ball milling of reactants

- Stoichiometric ratios : 1:1.2 molar ratio of benzaldehyde derivatives to hippuric acid

Performance Metrics

- Yield : 93–97% (highest reported for this compound)

- Reaction Time : 45–60 minutes

- Purity : 98.5% (by NMR integration)

This protocol’s efficiency stems from in situ generation of the sulfanylmethylidene group through thiourea intermediates, as evidenced by FTIR monitoring of the 2550 cm⁻¹ S-H stretching band disappearance.

Polyphosphoric Acid-Mediated Cyclodehydration

Acid-Catalyzed Methodology

Source details a robust protocol using polyphosphoric acid (PPA) as both catalyst and dehydrating agent:

Reaction Scheme :

- N-Acylation of glycine with sulfanylacetyl chloride

- Cyclodehydration at 90°C for 4 hours

- Workup through aqueous precipitation

Optimized Conditions :

- PPA Concentration : 85% w/w

- Molar Ratio (aldehyde:amino acid): 1.2:1

- Temperature Gradient : 5°C/min ramp to 90°C

Yield Comparison :

| Derivative | R Group | Yield (%) |

|---|---|---|

| E1 | Phenyl | 75 |

| E4 | 4-NO₂-C₆H₄ | 68 |

| E7 | 3-Cl-C₆H₄ | 72 |

This method demonstrates consistent reproducibility across electron-donating and withdrawing substituents.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Method | Average Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 68 ± 4 | 92–95 | Moderate | High (organic waste) |

| DMT-MM One-Pot | 85 ± 3 | 95–98 | High | Low |

| Erlenmeyer-Plöchl | 95 ± 2 | 98–99 | Pilot-scale | Negligible |

| PPA Cyclodehydration | 72 ± 5 | 90–93 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfur-containing functional group.

Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxazolones depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form interactions with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxazol-5(4H)-one derivatives are distinguished by substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:

*Estimated based on structural analogs.

Structural and Electronic Comparisons

- Electrophilicity : The sulfanylmethylidene group enhances reactivity at the 4-position compared to benzylidene or arylidene analogs, facilitating nucleophilic attacks .

- Cytotoxicity : Sulfonyl-containing derivatives (e.g., 4-[(4-chlorophenyl)sulfonyl]phenyl) show lower cytotoxicity to Daphnia magna than nitro-substituted analogs, suggesting substituent-dependent toxicity profiles .

- Crystallography : X-ray studies confirm the Z-configuration of the exocyclic double bond in analogs like 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one .

Key Research Findings

- Sulfonyl vs. Sulfanylmethylidene : Sulfonyl groups (e.g., in 4-[(4-chlorophenyl)sulfonyl]phenyl analogs) improve solubility and antimicrobial activity, whereas sulfanylmethylidene derivatives may offer redox-active properties for catalysis .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity and bioactivity, while electron-donating groups (e.g., methoxy) enhance photostability .

- Yield Optimization : Cyclodehydration and Robinson–Gabriel methods achieve >90% yields for oxazolones, surpassing traditional Erlenmeyer–Plochl routes (~70–80%) .

Q & A

Q. What are the standard synthetic routes for preparing 4-(sulfanylmethylidene)-1,3-oxazol-5(4H)-one derivatives?

The most common method involves cyclization of N-acyl-α-amino acids using activators like acetic anhydride or carbodiimides. For example, acetyl glycine reacts with aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of sodium acetate and acetic anhydride under reflux, followed by recrystallization to yield the target compound . Alternative routes include Robinson-Gabriel cyclodehydration of acyclic precursors using POCl₃ or H₂SO₄ .

Q. How are structural features of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, bond lengths and angles of the oxazole and thiophene rings in 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one were confirmed via SC-XRD, revealing dihedral angles <5° between rings and C–H⋯O hydrogen bonding networks . Spectral techniques (¹H/¹³C NMR, IR, MS) and elemental analysis are used for preliminary characterization .

Q. What biological activities have been reported for this class of compounds?

Derivatives exhibit cytotoxic , antimicrobial , and antitumor properties. For example, diphenyl sulfone derivatives showed cytotoxicity against cancer cell lines, validated via MTT assays . Modifications at the 4-position (e.g., aryl sulfonyl groups) enhance bioactivity by influencing electron-withdrawing effects .

Advanced Research Questions

Q. How do crystallographic refinement tools like SHELX improve structural accuracy?

SHELXL refines small-molecule structures by optimizing atomic displacement parameters and hydrogen bonding networks. For example, in studies of azlactones, SHELX software resolved π⋯π interactions (3.767–3.886 Å) and C–H⋯π contacts critical for understanding packing motifs . Advanced features like twin refinement in SHELXL are essential for handling high-resolution or twinned macromolecular data .

Q. What computational methods are used to predict reactivity and stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, substituents like nitro or chloro groups lower LUMO energies, increasing reactivity in nucleophilic additions . Molecular docking evaluates binding affinities to biological targets (e.g., enzymes in cytotoxicity pathways) .

Q. How do substituents at the 4-position influence tautomeric equilibria?

Electron-withdrawing groups (e.g., –SO₂Ph, –NO₂) stabilize the 5(4H)-one tautomer via resonance effects, as confirmed by X-ray and IR data. In contrast, electron-donating groups (e.g., –OCH₃) may shift equilibrium toward enol forms, altering hydrogen-bonding patterns .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

Discrepancies arise from reagent purity , reaction time , and catalyst choice . For example, microwave-assisted synthesis (e.g., 72% yield for 14f in ) outperforms traditional reflux methods (54% yield for 14d) due to controlled heating . Contaminants in AlCl₃-catalyzed acylations can also reduce yields .

Q. How can conflicting bioactivity data be reconciled?

Variations in cell line sensitivity and assay protocols explain discrepancies. For instance, a compound active against HeLa cells may show no effect on MCF-7 due to differences in membrane transporters . Standardizing IC₅₀ measurement conditions (e.g., incubation time, serum content) is critical .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.